molecular formula C16H12FN3S B2781538 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine CAS No. 893993-99-2

3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine

Cat. No.: B2781538
CAS No.: 893993-99-2
M. Wt: 297.35
InChI Key: YBYVDYNSPOSQSU-UHFFFAOYSA-N
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Description

3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 2-fluorobenzylthio group and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the 2-Fluorobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyridazine ring with 2-fluorobenzylthiol.

    Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-2-ylboronic acid or ester and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. This may involve continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridazine ring or the fluorobenzylthio group, potentially leading to the formation of dihydropyridazine derivatives or the reduction of the fluorobenzylthio group to a thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions ortho or para to the substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halides, sulfonates, and organometallic reagents (e.g., Grignard reagents) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives and thiols.

    Substitution: Various substituted derivatives depending on the nature of the substituent and the reaction conditions.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the function of specific proteins or pathways.

    Industrial Applications: It may find use as an intermediate in the synthesis of more complex molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-Chlorobenzyl)thio)-6-(pyridin-2-yl)pyridazine
  • 3-((2-Methylbenzyl)thio)-6-(pyridin-2-yl)pyridazine
  • 3-((2-Bromobenzyl)thio)-6-(pyridin-2-yl)pyridazine

Uniqueness

3-((2-Fluorobenzyl)thio)-6-(pyridin-2-yl)pyridazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S/c17-13-6-2-1-5-12(13)11-21-16-9-8-15(19-20-16)14-7-3-4-10-18-14/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYVDYNSPOSQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(C=C2)C3=CC=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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